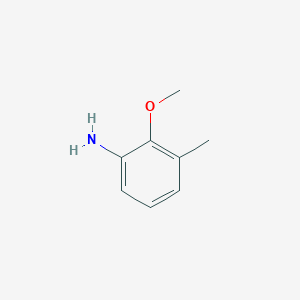
2-甲氧基-3-甲基苯胺
描述
Syndros 是一种液体配方的 德罗纳宾诺 ,德罗纳宾诺是 Δ⁹-四氢大麻酚(Δ⁹-THC)的合成形式,Δ⁹-THC 是大麻的主要精神活性成分。 它是第一个也是唯一一个获得 FDA 批准的用于治疗艾滋病患者厌食症相关的体重减轻以及化疗引起的恶心呕吐的液体大麻素,这些患者对传统的止吐治疗没有反应 .
科学研究应用
Syndros 具有广泛的科学研究应用:
化学: 它被用作研究大麻素化学和开发新型合成大麻素的参考化合物。
生物学: Syndros 用于研究内源性大麻素系统及其在各种生理过程中的作用。
医学: 它被广泛研究用于治疗厌食症、恶心和呕吐的治疗效果。目前正在进行的研究探索它在治疗其他疾病(如慢性疼痛和神经系统疾病)中的潜力。
作用机制
德罗纳宾诺通过作为大麻素受体 CB1 和 CB2 的部分激动剂发挥作用。这些受体是内源性大麻素系统的一部分,该系统在调节各种生理过程(如食欲、疼痛感觉、情绪和记忆)中起着至关重要的作用。 通过与这些受体结合,德罗纳宾诺模拟了天然存在的大麻素的作用,导致食欲增加,恶心呕吐减少 .
类似化合物:
纳比隆: 另一种合成大麻素,其结构与 Δ⁹-四氢大麻酚相似。它被用于治疗化疗引起的恶心和呕吐。
大麻二酚 (CBD): 存在于大麻中的一种非精神活性大麻素,因其在治疗癫痫、焦虑和慢性疼痛方面的潜在治疗效果而被使用。
纳比西莫: Δ⁹-四氢大麻酚和大麻二酚的组合,用于治疗多发性硬化症的痉挛。
Syndros 的独特性: Syndros 的独特之处在于其液体配制,与其他形式的德罗纳宾诺(如胶囊)相比,该配制能够实现灵活剂量和快速起效。 这对于难以吞咽药丸或需要精确剂量调整的患者特别有用 .
生化分析
Biochemical Properties
2-Methoxy-3-methylaniline is a derivative of aniline and is used in the preparation of indoles and indazoles with potential neurochemical activity . It is also used in the preparation of quinoline-based antiviral agents
Molecular Mechanism
It is known that anilines can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation
Temporal Effects in Laboratory Settings
It is known that the compound is a brown oil and is soluble in DMSO and methanol
准备方法
合成路线和反应条件: 德罗纳宾诺是 Syndros 中的活性成分,它是通过多步化学过程合成的。合成通常包括以下步骤:
缩合反应: 第一步涉及将橄榄醇与柠檬醛缩合,形成一个关键中间体。
环化: 该中间体发生环化,形成德罗纳宾诺的核心结构。
氢化: 然后将环化的产物氢化,生成德罗纳宾诺。
工业生产方法: 德罗纳宾诺的工业生产涉及优化上述合成路线,以确保高产率和纯度。该过程在受控条件下进行,以保持最终产品的稳定性和功效。 Syndros 的液体配制便于灵活剂量和方便给药 .
反应类型:
氧化: 德罗纳宾诺会发生氧化反应,特别是在羟基处,导致形成各种氧化代谢产物。
还原: 还原反应会发生,但与氧化反应相比,还原反应不太常见。
取代: 取代反应可以在芳香环上发生,导致形成不同的衍生物。
常见试剂和条件:
氧化剂: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原剂: 硼氢化钠和氢化铝锂是典型的还原剂。
取代试剂: 溴或氯等卤化剂可用于取代反应。
相似化合物的比较
Nabilone: Another synthetic cannabinoid with structural similarities to delta-9-tetrahydrocannabinol. It is used to treat nausea and vomiting caused by chemotherapy.
Cannabidiol (CBD): A non-psychoactive cannabinoid found in cannabis, used for its potential therapeutic effects in treating epilepsy, anxiety, and chronic pain.
Nabiximols: A combination of delta-9-tetrahydrocannabinol and cannabidiol, used for treating spasticity in multiple sclerosis.
Uniqueness of Syndros: Syndros is unique due to its liquid formulation, which allows for flexible dosing and rapid onset of action compared to other forms of dronabinol such as capsules. This makes it particularly useful for patients who have difficulty swallowing pills or require precise dose adjustments .
属性
IUPAC Name |
2-methoxy-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLJHAHJVYPRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495171 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-30-2 | |
| Record name | 2-Methoxy-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



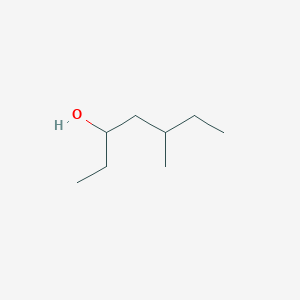
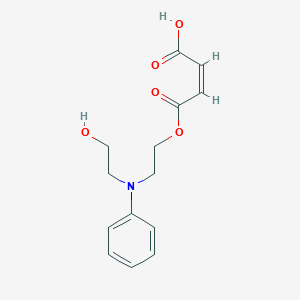
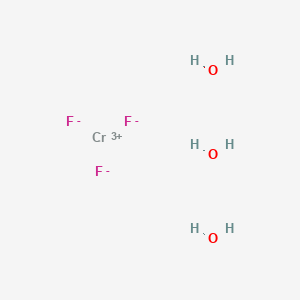
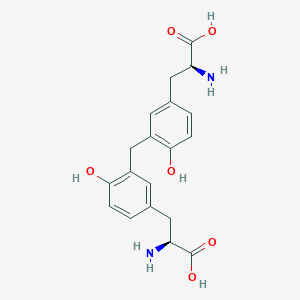
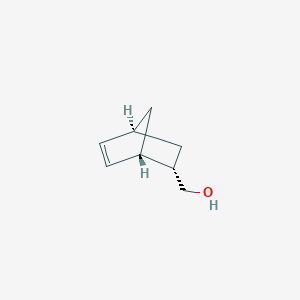
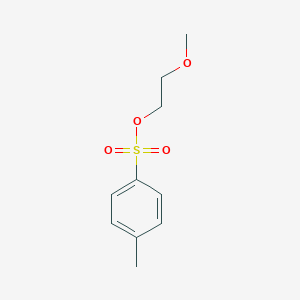
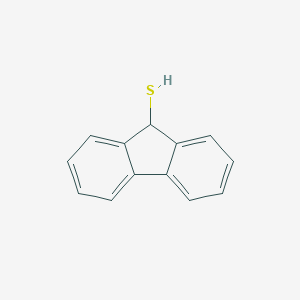
![7-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B97952.png)
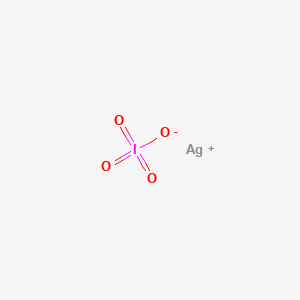
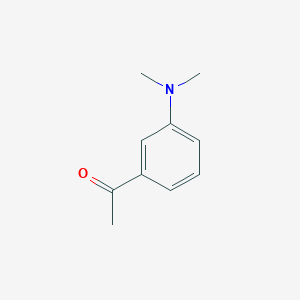

![1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B97958.png)
![4-[[4-(Dimethylamino)-m-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B97962.png)
